![molecular formula C5H4BrClN2O2S B1309410 5-Bromo-6-chloropyridine-3-sulfonamide CAS No. 622815-58-1](/img/structure/B1309410.png)
5-Bromo-6-chloropyridine-3-sulfonamide
Overview
Description
The compound 5-Bromo-6-chloropyridine-3-sulfonamide is a pyridinesulfonamide derivative with potential applications in medicinal chemistry. Pyridinesulfonamides are known for their wide range of applications in novel drug development due to their structural diversity and biological activities .
Synthesis Analysis
The synthesis of related pyridinesulfonamide compounds involves various chemical reactions. For instance, the R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide were synthesized and their stereostructures were researched, which included obtaining single crystals for X-ray analysis . Another synthesis method involves the coupling of 3-bromopyridine with primary and secondary alkyl and aryl sulfonamides, catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione . Additionally, novel sulfonamide isoxazolo[5,4-b]pyridines were synthesized from 3-aminoisoxazolo[5,4-b]pyridine and selected aryl sulfonic chlorides using classical and microwave methods .
Molecular Structure Analysis
The molecular structure of pyridinesulfonamide derivatives has been analyzed using various techniques. Single-crystal X-ray analysis has been used to determine the absolute configurations of the enantiomers of a related compound . Electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations have also been employed to confirm the stereostructures .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyridinesulfonamide derivatives are diverse. For example, the cross-coupling reaction catalyzed by CuI is a key step in the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides . The synthesis of isoxazolo[5,4-b]pyridine derivatives involves nucleophilic substitution and cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinesulfonamide derivatives are influenced by their molecular structure. The antimicrobial and antiproliferative activities of these compounds have been tested, with some showing activity against Pseudomonas aeruginosa and Escherichia coli, as well as inhibiting the proliferation of breast carcinoma cell line MCF7 . The antitumor activity of the enantiomers of a related compound has been investigated, with inhibition of PI3Kα kinase activity and anticancer activity being observed . Additionally, the antibacterial and antioxidant properties of various sulfonamide derivatives have been characterized, with some compounds showing significant activity .
Safety And Hazards
The safety information for 5-Bromo-6-chloropyridine-3-sulfonamide includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
5-bromo-6-chloropyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWYSMUSUNJJKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406063 | |
Record name | 5-bromo-6-chloropyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloropyridine-3-sulfonamide | |
CAS RN |
622815-58-1 | |
Record name | 5-bromo-6-chloropyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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